Gemcitabine monophosphate sodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

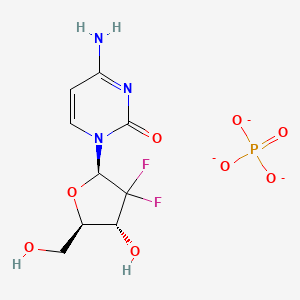

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose. This compound is primarily used in the treatment of various cancers, including pancreatic, ovarian, and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gemcitabine monophosphate sodium salt hydrate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase to convert gemcitabine into gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and gemcitabine triphosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, typically using nucleoside transporters for cellular uptake and intracellular conversion. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Gemcitabine monophosphate sodium salt hydrate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.

Deamination: Conversion to difluorodeoxyuridine by deoxycytidine deaminase.

Common Reagents and Conditions

Phosphorylation: Deoxycytidine kinase and nucleoside kinases are commonly used.

Deamination: Deoxycytidine deaminase is the primary enzyme involved.

Major Products Formed

- Gemcitabine diphosphate (dFdCDP)

- Gemcitabine triphosphate (dFdCTP)

- Difluorodeoxyuridine (dFdU)

Scientific Research Applications

Gemcitabine monophosphate sodium salt hydrate has a wide range of scientific research applications:

- Chemistry : Used in the study of nucleoside analogs and their chemical properties.

- Biology : Investigated for its effects on cellular processes and DNA synthesis.

- Medicine : Primarily used as a chemotherapeutic agent in the treatment of various cancers. It has shown efficacy in combination with other drugs like cisplatin and paclitaxel .

- Industry : Utilized in the development of nanoparticle-based drug delivery systems to enhance the efficacy and reduce the toxicity of chemotherapeutic agents .

Mechanism of Action

Gemcitabine monophosphate sodium salt hydrate exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, leading to the arrest of tumor growth and apoptosis of malignant cells . The compound also inhibits ribonucleotide reductase, resulting in the depletion of deoxyribonucleotide pools necessary for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

- Cytarabine (Ara-C)

- Fludarabine

- Cladribine

Uniqueness

Gemcitabine monophosphate sodium salt hydrate is unique due to its fluorine substitutions, which enhance its stability and efficacy compared to other nucleoside analogs. It has a broader spectrum of antitumor activity and is effective in treating a wider range of cancers .

Biological Activity

Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog widely used in chemotherapy for various cancers, including pancreatic, ovarian, and non-small cell lung cancer. This compound exhibits significant biological activity primarily through its mechanism as an antimetabolite, impacting DNA synthesis and inducing apoptosis in cancer cells.

Upon entering malignant cells, gemcitabine monophosphate is phosphorylated to form active metabolites, particularly gemcitabine triphosphate (dFdCTP). This metabolite competes with deoxycytidine triphosphate (dCTP) during DNA replication, leading to its incorporation into DNA strands. This incorporation results in chain termination and ultimately induces apoptosis in cancer cells, effectively inhibiting tumor growth .

Synthesis and Pharmacological Properties

The synthesis of this compound involves several key steps, typically utilizing chemical synthesis methods that enhance solubility and stability. The sodium salt form improves the compound's solubility, making it more suitable for pharmaceutical applications .

Table 1: Comparison of Gemcitabine and Its Derivatives

| Compound | Mechanism of Action | Efficacy Against Cancers | Solubility |

|---|---|---|---|

| Gemcitabine (HCl) | Inhibits DNA synthesis via dFdCTP incorporation | Pancreatic, ovarian, non-small cell lung | Moderate |

| Gemcitabine Monophosphate Sodium Salt | Enhanced phosphorylation leading to apoptosis | Similar spectrum as gemcitabine | High (due to sodium salt) |

Biological Activity in Cancer Treatment

Gemcitabine monophosphate has shown promising results in overcoming resistance mechanisms associated with gemcitabine treatment. For example, studies indicate that this compound can be significantly more cytotoxic than gemcitabine hydrochloride in cancer cells deficient in deoxycytidine kinase (dCK) or over-expressing ribonucleotide reductase subunits (RRM1/RRM2) .

Case Study: Efficacy Against Resistant Cancer Cells

A study demonstrated that novel lipophilic gemcitabine derivatives encapsulated in solid lipid nanoparticles exhibited up to 86-fold increased cytotoxicity compared to standard gemcitabine in dCK-deficient cells. This suggests that the monophosphorylated form can bypass common resistance pathways .

Synergistic Effects with Other Chemotherapeutics

This compound has been found to exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, when used in combination with cisplatin nanoparticles, it significantly enhances apoptosis in tumor models .

Table 2: Synergistic Effects of Gemcitabine Monophosphate

| Combination Treatment | IC50 (µM) | Effectiveness |

|---|---|---|

| Gemcitabine Monophosphate Alone | 15.7 | Moderate efficacy against tumors |

| Cisplatin Alone | 34.8 | Limited efficacy due to resistance |

| Gemcitabine + Cisplatin Nanoparticles | 5.95 | Significant enhancement of apoptosis |

Challenges and Future Directions

Despite its advantages, this compound faces challenges such as rapid systemic deamination leading to a short plasma half-life. Strategies are being developed to improve delivery systems, including nanoparticle formulations that enhance stability and reduce side effects associated with frequent high-dose administration .

Properties

Molecular Formula |

C9H11F2N3O8P-3 |

|---|---|

Molecular Weight |

358.17 g/mol |

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphate |

InChI |

InChI=1S/C9H11F2N3O4.H3O4P/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;1-5(2,3)4/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);(H3,1,2,3,4)/p-3/t4-,6-,7-;/m1./s1 |

InChI Key |

QCUZIHKZEKIKPJ-OSZBKLCCSA-K |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[O-]P(=O)([O-])[O-] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.